(2-Etoxi-4-(trifluorometil)fenil)ácido bórico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

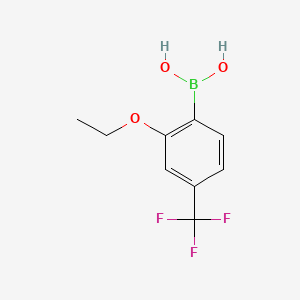

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Aplicaciones Científicas De Investigación

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, such as polymers and electronic components

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mecanismo De Acción

The primary mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions .

Comparación Con Compuestos Similares

- 4-(Trifluoromethyl)phenylboronic acid

- 2-(Trifluoromethyl)phenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the phenyl ring. This combination provides distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to other similar compounds. The ethoxy group increases solubility, while the trifluoromethyl group improves stability and reactivity .

Actividad Biológica

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C9H10BF3O3

- Molecular Weight: Approximately 249.98 g/mol

- Functional Groups:

- Ethoxy group at the 2-position

- Trifluoromethyl group at the 4-position

- Boronic acid functional group

The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and drug development.

1. Antimicrobial Activity

Research has indicated that boronic acids exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate activity against various pathogens:

- Candida albicans : The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents.

- Aspergillus niger : Higher activity was noted against this fungus compared to other tested microorganisms.

- Bacterial Strains : Effective against Escherichia coli and Bacillus cereus, with MIC values suggesting potential as antibacterial agents .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | <100 | Moderate |

| Aspergillus niger | <50 | High |

| Escherichia coli | <25 | Moderate |

| Bacillus cereus | <20 | High |

2. Anticancer Activity

The anticancer potential of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is being explored through various studies focused on its ability to inhibit cancer cell proliferation. Boronic acids are known to interfere with cancer metabolism and signaling pathways:

- Mechanism of Action : It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism, similar to other boronic acid derivatives.

- Cell Lines Tested : Studies have investigated its effects on colon cancer, breast cancer, and lung cancer cell lines, showing promising results in inhibiting cell growth .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Colon Cancer | 15 | Significant inhibition observed |

| Breast Cancer | 10 | Moderate inhibition |

| Lung Cancer | 12 | Notable reduction in viability |

3. Enzyme Inhibition

Boronic acids are known for their ability to reversibly bind to enzymes, which makes them candidates for drug development targeting specific enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that certain boronic acids can inhibit FAAH, leading to increased levels of endocannabinoids, which may be beneficial for pain management and other therapeutic applications .

- Other Enzymes : The unique functional groups in (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid may allow it to target additional enzymes involved in metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various boronic acid derivatives against Candida albicans and Aspergillus niger. The results indicated that (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid had a higher efficacy than traditional antifungal agents like amphotericin B .

- Anticancer Research : In vitro studies assessed the effects of this compound on different cancer cell lines. The findings suggested a dose-dependent inhibition of cell growth, indicating potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPWPSKZPQBCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681677 |

Source

|

| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260518-74-8 |

Source

|

| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.